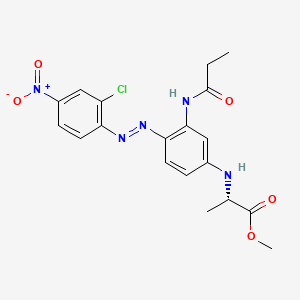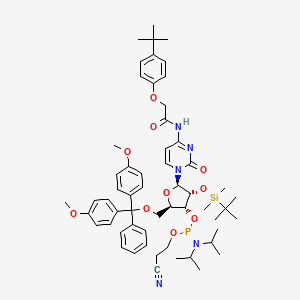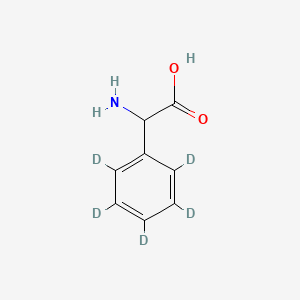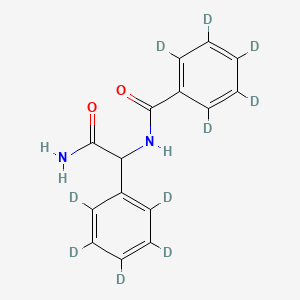
N-Methoxy Ropinirole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy Ropinirole Hydrochloride is a chemical compound with the molecular formula C17H27ClN2O2 : HCl and a molecular weight of 290.41 : 36.46 . It is a derivative of Ropinirole, a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome . The compound is known for its high specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy Ropinirole Hydrochloride involves multiple steps, including the formation of the indolin-2-one core and subsequent functionalization. One common method involves the reaction of 4-(2-(dipropylamino)ethyl)-1-methoxyindolin-2-one with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve ambient temperature and the use of solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process includes the synthesis of the core structure followed by purification steps such as crystallization and recrystallization to ensure high purity. The final product is then dried and packaged under controlled conditions to prevent contamination .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy Ropinirole Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides are employed under conditions like reflux or room temperature.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted analogs of the original compound .
Scientific Research Applications
N-Methoxy Ropinirole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.
Biology: Studied for its effects on dopamine receptors and its potential neuroprotective properties.
Industry: Utilized in the development of extended-release formulations for better patient compliance.
Mechanism of Action
The exact mechanism of action of N-Methoxy Ropinirole Hydrochloride is not fully understood. it is believed to exert its effects by selectively stimulating dopamine D2 and D3 receptors within the caudate-putamen system in the brain . This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Ropinirole Hydrochloride: The parent compound, used widely in clinical settings for Parkinson’s disease.
N-Hydroxy Ropinirole: Another derivative with similar pharmacological properties.
Ropinirole N-Oxide: Known for its oxidized form and different pharmacokinetic profile.
Uniqueness
N-Methoxy Ropinirole Hydrochloride is unique due to its methoxy functional group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1391051-91-4 |
|---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.407 |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1-methoxy-3H-indol-2-one |
InChI |
InChI=1S/C17H26N2O2/c1-4-10-18(11-5-2)12-9-14-7-6-8-16-15(14)13-17(20)19(16)21-3/h6-8H,4-5,9-13H2,1-3H3 |
InChI Key |
WTABLSUINNQUAE-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)OC |
Synonyms |
4-[2-(Dipropylamino)ethyl]-N-methoxyindol-2-one Hydrochloride; 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-1-methoxy-2H-indol-2-one Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)
![4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride](/img/structure/B587011.png)



![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)
